Simvastatin acid (ammonium)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
139893-43-9 |
|---|---|
Molecular Formula |
C25H43NO6 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;azane |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
FFPDWNBTEIXJJF-OKDJMAGBSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.N |
Appearance |
Solid powder |
Other CAS No. |
139893-43-9 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simvastatin ammonium salt |
Origin of Product |
United States |
The Significance of Simvastatin As an Hmg Coa Reductase Inhibitor in Cardiovascular Research
Simvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.comdroracle.ai This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. droracle.ainih.gov By blocking this enzyme, particularly in the liver, simvastatin (B1681759) effectively reduces the endogenous production of cholesterol. drugbank.com This reduction in hepatic cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol (often termed "bad cholesterol") from the bloodstream. drugbank.comwikipedia.org
The profound impact of this mechanism on lipid profiles has made simvastatin a vital tool in cardiovascular research. Studies have consistently demonstrated its ability to lower total cholesterol, LDL cholesterol, apolipoprotein B, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. drugbank.comnih.gov This modulation of lipids is directly linked to a reduced risk of atherosclerosis and subsequent cardiovascular events. drugbank.comnih.gov
Landmark clinical trials have solidified the importance of statins like simvastatin in both primary and secondary prevention of cardiovascular disease. nih.govahajournals.org Research has shown significant reductions in all-cause mortality and cardiovascular mortality in high-risk patients treated with simvastatin. nih.gov Beyond its lipid-lowering effects, research has uncovered pleiotropic effects of simvastatin, including improved endothelial function, anti-inflammatory actions, and plaque stabilization, further broadening its scope in cardiovascular research. nih.govahajournals.orgoup.com
Table 1: Key Research Findings on Simvastatin's Cardiovascular Effects
| Research Area | Finding | Reference |
|---|---|---|
| Lipid Regulation | Effectively lowers LDL-C, Total Cholesterol, and Triglycerides. | drugbank.com |
| Endothelial Function | Augments both stimulated and basal nitric oxide dilator functions of the endothelium within one month of treatment. | ahajournals.org |
| Inflammation | Exhibits immunomodulatory effects independent of lipid lowering, including reversing increased monocyte adhesion to the endothelium in sepsis models. | ahajournals.org |
| Atherosclerosis | High-dose therapy is associated with a significantly greater reduction in the rate of progression of atherosclerosis. | nih.gov |
| Cardiovascular Events | Associated with significant reductions in all-cause mortality and cardiovascular mortality in high-risk patients. | nih.gov |
The Role of the Ammonium Salt Form in Simvastatin Research and Development
Overview of Simvastatin Synthesis Pathways Involving Ammonium Salt Intermediates
The transformation of lovastatin (B1675250) into simvastatin is primarily achieved through three main methodologies: the re-esterification route, the direct alkylation route, and a biocatalytic method. ekb.egnaturalspublishing.com Both traditional chemical routes are multi-step processes that often rely on the formation of an ammonium salt of simvastatin's open-ring form (dihydroxy acid) to aid in isolation and purification before the final ring-closing step (lactonization). naturalspublishing.comgoogle.comepo.org
The re-esterification pathway involves the complete removal of lovastatin's original 2-methylbutyrate (B1264701) side chain, followed by the introduction of the desired 2,2-dimethylbutyrate side chain. ekb.egnaturalspublishing.com Conversely, the direct alkylation strategy adds a methyl group directly to the existing side chain. ekb.egnaturalspublishing.com While direct alkylation has fewer steps, the re-esterification route often yields a higher quality product due to easier separation of products from starting materials. ekb.egnaturalspublishing.com More recently, a highly efficient biocatalytic pathway has been developed, which also utilizes an ammonium salt of the monacolin J precursor and produces simvastatin ammonium salt directly. gordon.eduepa.govepa.gov
Chemical Synthetic Modifications from Lovastatin Precursors
The re-esterification strategy begins with the hydrolysis of lovastatin, typically using a base like potassium hydroxide (B78521) or lithium hydroxide, to cleave the 2-methylbutyrate ester and open the lactone ring, yielding a triol acid intermediate known as monacolin J acid. naturalspublishing.comepo.orgmdpi.com This intermediate is then relactonized to form a diol lactone. naturalspublishing.com After a series of protection and acylation steps to introduce the new 2,2-dimethylbutyryl side chain, the resulting simvastatin derivative is processed. mdpi.comekb.eg
A critical step in many patented processes involves converting the open-ring dihydroxy acid form of simvastatin into its ammonium salt. naturalspublishing.comepo.orgjustia.com For example, a simvastatin acetate intermediate can be reacted with methanol (B129727) and an acid to form a dihydroxy methyl ester, which is then treated with ammonium hydroxide to produce the dihydroxy ammonium salt. epo.org This salt is then heated to induce relactonization, yielding the final simvastatin product. epo.org Similarly, after hydrolyzing a simvastatin butylamide intermediate with sodium hydroxide and acidifying, the resulting dihydroxy acid is reacted with ammonium hydroxide to form the ammonium salt (XVI), which is subsequently heated to produce simvastatin. justia.com This precipitation as an ammonium salt is a crucial purification step, allowing for the isolation of the simvastatin precursor from the reaction mixture before the final cyclization. google.comgoogle.com
| Step | Description | Key Reagents | Intermediate Formed | Reference |
| 1. Hydrolysis | Lovastatin is hydrolyzed to remove the 2-methylbutyrate side chain and open the lactone ring. | Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH) | Monacolin J (triol acid) | naturalspublishing.com, mdpi.com |
| 2. Relactonization | The triol acid is heated to form the diol lactone. | Heat, Acid | Diol Lactone | naturalspublishing.com |
| 3. Protection | The reactive hydroxyl groups are protected to ensure selective acylation. | t-Butyldimethylsilyl chloride (TBDMSCl) | Protected Diol Lactone | mdpi.com, ekb.eg |
| 4. Re-acylation | The new 2,2-dimethylbutyryl side chain is attached. | 2,2-dimethylbutyryl chloride | Protected Simvastatin | mdpi.com |
| 5. Deprotection & Salt Formation | The protecting groups are removed and the open-ring acid is converted to its ammonium salt for purification. | Hydrofluoric acid (HF) or Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), Ammonium Hydroxide (NH₄OH) | Simvastatin Dihydroxy Acid Ammonium Salt | epo.org, justia.com |
| 6. Cyclization | The ammonium salt is heated to close the lactone ring. | Heat | Simvastatin | epo.org, justia.com |
The direct methylation route offers a more direct, though often challenging, pathway to simvastatin by adding a methyl group to the C2' position of the lovastatin side chain. gordon.eduepa.gov This approach typically involves converting lovastatin into an amide, such as lovastatin butylamide or cyclopropylamide, by reacting it with the corresponding amine. google.comepo.org This process opens the lactone ring. epo.org
The crucial methylation step is then carried out by treating the amide intermediate with a strong base, such as a metal amide like lithium pyrrolidide, to form an enolate, which is subsequently alkylated with methyl iodide. google.comepo.org This yields the C-methylated amide intermediate. google.com Following methylation, the intermediate is hydrolyzed to its free acid form. google.com This free acid is then converted to its ammonium salt, which facilitates purification and isolation. google.com Finally, the purified simvastatin ammonium salt is cyclized, often by heating in a solvent like toluene (B28343), to yield the final simvastatin lactone. google.comgoogle.com Some processes have been developed to directly methylate lovastatin amine salts without the need for protecting groups, directly producing the simvastatin ammonium salt. wipo.int
In the re-esterification route, the C13 hydroxyl group of the diol lactone is typically protected with a bulky silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent it from reacting during the subsequent acylation of the C8 hydroxyl. gordon.eduekb.egnih.gov After the 2,2-dimethylbutyryl side chain is successfully installed, the silyl protecting group must be removed in a deprotection step, for example, using tetrabutylammonium fluoride. ekb.eg
In the direct methylation route, the two hydroxyl groups on the open pyranone ring of the lovastatin amide intermediate are often protected, for instance, as TBDMS ethers, before the methylation reaction. epo.orgrsc.org After methylation, these silyl groups are removed, commonly with hydrofluoric acid, before the final hydrolysis and cyclization steps. justia.com The necessity of these protection and deprotection steps contributes significantly to the cost and waste generated in traditional chemical syntheses of simvastatin. epa.govrsc.org
Biocatalytic Synthesis via Engineered Enzymes
A groundbreaking and greener alternative to the multi-step chemical syntheses is the biocatalytic production of simvastatin using an engineered enzyme. epa.goveurekalert.org This process leverages a specific acyltransferase, LovD, which naturally catalyzes the final step in lovastatin biosynthesis. mdpi.com Through directed evolution, highly efficient and stable variants of the LovD enzyme have been created that can synthesize simvastatin with remarkable specificity and yield. epa.goveurekalert.org
The process begins with the simple hydrolysis of lovastatin to monacolin J, which is then converted to its water-soluble ammonium salt. epa.govepa.gov This monacolin J ammonium salt serves as the substrate for the engineered LovD enzyme. epa.govepa.gov In a single enzymatic step, the LovD variant regioselectively transfers a 2,2-dimethylbutyryl group from a specialized acyl donor, dimethylbutyryl-S-methylmercaptopropionate (DMB-SMMP), to the C8 hydroxyl group of the monacolin J salt. epa.govmdpi.com
This reaction directly produces the water-insoluble ammonium salt of simvastatin, which precipitates from the aqueous reaction medium, allowing for easy separation and purification. gordon.eduepa.gov The final yield of simvastatin ammonium salt can be over 97%, with reaction completion in under 24 hours. gordon.eduepa.gov This biocatalytic route is highly advantageous as it eliminates the need for complex protection-deprotection steps and avoids the use of hazardous chemicals like methyl iodide and strong bases required in traditional syntheses. epa.govepa.gov
| Parameter | Description | Reference |
| Starting Material | Lovastatin is hydrolyzed to Monacolin J. | gordon.edu, epa.gov |
| Key Substrate | Water-soluble ammonium salt of Monacolin J. | epa.gov, epa.gov |
| Biocatalyst | Genetically evolved variant of LovD acyltransferase. | epa.gov, eurekalert.org |
| Acyl Donor | Dimethylbutyryl-S-methylmercaptopropionate (DMB-SMMP). | epa.gov, mdpi.com |
| Reaction | LovD-mediated regioselective acylation of the C8 hydroxyl on Monacolin J ammonium salt. | epa.gov, epa.gov |
| Product | Water-insoluble ammonium salt of Simvastatin. | gordon.eduepa.gov |
| Yield/Conversion | >97% yield of simvastatin ammonium salt; >99% conversion of monacolin J. | gordon.edu, epa.gov |
| Key Advantages | Eliminates protection/deprotection steps, avoids hazardous reagents, high yield and specificity, environmentally friendly. | epa.gov, eurekalert.org, epa.gov |
Application of Genetically Evolved Variants of LovD Acyltransferase
The biocatalytic synthesis of simvastatin from monacolin J acid (MJA) has been significantly advanced through the application of genetically engineered enzymes. nih.gov The key enzyme in this process is the LovD acyltransferase, originating from the fungus Aspergillus terreus. nih.govresearchgate.net In its natural role, LovD catalyzes the acylation of MJA to produce lovastatin. nih.gov However, the wild-type LovD enzyme exhibits suboptimal properties for the synthesis of simvastatin, which requires the use of a different acyl donor, specifically a synthetic α-dimethylbutyryl thioester. nih.govnih.gov
To overcome the limitations of the native enzyme, researchers have employed directed evolution to create superior LovD variants. nih.govresearchgate.net This protein engineering approach involves generating libraries of mutated enzymes and screening for variants with enhanced properties for simvastatin synthesis. epa.gov The process has yielded mutants with marked improvements in catalytic efficiency, thermal stability, and solubility. nih.govnih.gov
One of the initial successes in this area resulted in an engineered LovD variant with an approximately 11-fold increase in activity within an Escherichia coli-based biocatalytic system. nih.govnih.gov Further intensive evolution efforts, such as the nine-iteration process undertaken by Codexis, involved screening tens of thousands of variants. epa.gov This led to the development of an enzyme with an approximately 1,000-fold improvement in activity, along with enhanced stability and tolerance to product inhibition. epa.gov
Structural and mutational studies have provided insights into how these genetic modifications enhance enzyme function. nih.govresearchgate.net Beneficial mutations have been identified in several key areas of the enzyme structure. For instance, mutations within the substrate entrance channel and in buried residues have been shown to improve the formation of the acyl-enzyme complex with the acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-SMMP), and facilitate the subsequent acyl transfer to MJA. unirioja.es X-ray crystallography of an improved mutant, G5, revealed that the beneficial mutations help stabilize the enzyme in a more compact conformation that is favorable for catalysis. nih.govnih.gov Subsequent research has focused on "deconvoluting" the effects of mutations accumulated during directed evolution, leading to the design of new variants like LovD-BuCh2, which achieves catalytic efficiency comparable to highly mutated versions but with significantly fewer mutations. researchgate.netresearchgate.net
| Enzyme Variant | Key Improvements | Reported Increase in Activity | Significance |
|---|---|---|---|
| Wild-Type LovD | Baseline activity for simvastatin synthesis. nih.gov | N/A | Starting point for directed evolution. nih.gov |
| G5 Mutant | Improved catalytic efficiency, solubility, and thermal stability. nih.govnih.gov | ~11-fold in an E. coli system. nih.govnih.gov | Demonstrated the feasibility of enhancing LovD via directed evolution. |
| Codexis Variant (e.g., LovD9) | Greatly improved activity, in-process stability, and tolerance to product inhibition. epa.govresearchgate.net | ~1,000-fold. epa.gov | Enabled a commercially viable and efficient biocatalytic manufacturing process. epa.gov |
| LovD-BuCh2 | High catalytic efficiency (approx. 90% of LovD9) with 15 fewer mutations. researchgate.netresearchgate.net | Comparable to highly evolved variants. researchgate.net | Represents a more streamlined, rationally designed variant based on evolutionary insights. researchgate.net |
Green Chemistry Principles and Sustainable Biocatalytic Production
The biocatalytic production of simvastatin ammonium salt is a prime example of the successful application of green chemistry principles to pharmaceutical manufacturing. gordon.eduresearchgate.net This enzymatic process, which received a Presidential Green Chemistry Challenge Award, offers significant environmental and efficiency advantages over traditional multi-step chemical synthesis routes. epa.govacs.org
Traditional methods for converting lovastatin to simvastatin are mass-intensive, requiring numerous protection and deprotection steps. epa.govmdpi.com These older routes utilize large quantities of hazardous and toxic reagents, including tert-butyl dimethyl silane (B1218182) chloride, methyl iodide, and n-butyl lithium, which generate substantial chemical waste. epa.govgordon.edupharmtech.com In contrast, the biocatalytic pathway completely avoids these harmful substances. epa.gov
The key green features of the biocatalytic production of simvastatin ammonium salt include:
Use of a Greener Synthetic Pathway : The process employs an engineered enzyme (a variant of LovD acyltransferase) to perform a highly selective acylation. gordon.edu This enzymatic step replaces multiple chemical reactions, adhering to the green chemistry principle of reducing derivatization. acs.org The synthesis begins with the hydrolysis of lovastatin to monacolin J, which is then converted to its water-soluble ammonium salt. epa.gov The engineered enzyme then acylates this substrate to produce the water-insoluble simvastatin ammonium salt, which can be easily isolated. epa.govgordon.edu
Greener Reaction Conditions : The enzymatic reaction is conducted in an aqueous medium at ambient temperature and atmospheric pressure. mdpi.comgordon.edu This contrasts sharply with traditional chemical methods that often require harsh conditions and organic solvents, thereby improving energy efficiency and reducing solvent waste. mdpi.com
Design of Greener Chemicals : The acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-SMMP), was specifically chosen for its efficiency in the LovD-catalyzed reaction and its improved safety profile compared to traditional acylating agents like dimethylbutyryl chloride. epa.govpharmtech.com
Waste Reduction and Atom Economy : The biocatalytic route significantly reduces waste. epa.govacs.org The only major coproduct of the final synthesis step is methyl 3-mercaptopropionic acid, which can be recovered and recycled. epa.govpharmtech.com The process boasts a final yield of simvastatin ammonium salt exceeding 97% at high substrate concentrations (e.g., 75 g/L of monacolin J), a substantial improvement over the less than 70% yields typical of earlier chemical routes. epa.govgordon.edu This high efficiency contributes to a better atom economy and a lower E-factor (kg of waste per kg of product). acs.orgacs.org
Enhanced Sustainability : The immobilization of the engineered enzyme onto solid supports has been explored to develop continuous flow biocatalysis systems. acs.org This approach further enhances sustainability by allowing for enzyme reuse over multiple cycles and improving metrics like reaction mass efficiency. acs.org
| Parameter | Traditional Chemical Synthesis | Biocatalytic Production (leading to Ammonium Salt) |
|---|---|---|
| Key Reagents | tert-butyl dimethyl silane chloride, methyl iodide, n-butyl lithium, dimethylbutyryl chloride. epa.govgordon.edu | Engineered LovD acyltransferase, DMB-SMMP. epa.gov |
| Process Steps | Multi-step process involving protection/deprotection. mdpi.com | One-step enzymatic acylation of monacolin J ammonium salt. epa.govgordon.edu |
| Reaction Conditions | Often requires harsh temperatures and pressures, non-aqueous solvents. mdpi.com | Ambient temperature and pressure, aqueous medium. gordon.edu |
| Overall Yield | Typically less than 70%. gordon.edu | Over 97%. epa.govpharmtech.com |
| Waste Profile | Generates significant hazardous chemical waste. epa.gov | Minimal waste; coproducts can be recycled. epa.govmdpi.compharmtech.com |
| Green Chemistry Alignment | Poor alignment due to hazardous reagents and high waste. researchgate.net | Strong alignment through use of biocatalysis, safer reagents, and waste reduction. gordon.eduacs.org |
Mechanistic Investigations of Pharmacological and Biological Actions
Molecular Mechanism of HMG-CoA Reductase Inhibition by Simvastatin (B1681759) Hydroxy Acid
Competitive Inhibition and Regulation of the Mevalonate (B85504) Pathway
Simvastatin, in its active hydroxy acid form, functions as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. hep.com.cnarvojournals.orgahajournals.orgresearchgate.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. ahajournals.orgoup.com The inhibitory action of simvastatin hydroxy acid stems from its structural similarity to the endogenous substrate, HMG-CoA. hep.com.cnahajournals.org This resemblance allows it to bind to the active site of the HMG-CoA reductase enzyme, thereby competing with and hindering the binding of the natural substrate. ahajournals.org
By competitively inhibiting HMG-CoA reductase, simvastatin effectively reduces the production of mevalonate. ahajournals.orgresearchgate.netplos.org This blockade of the mevalonate pathway leads to a decrease in the intracellular pool of cholesterol. oup.com A secondary consequence of this inhibition is the reduced synthesis of various non-sterol isoprenoid compounds, which are also derived from mevalonate. plos.orgnih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of a variety of proteins involved in cellular signaling. nih.gov
The cellular response to the depletion of intracellular cholesterol involves an upregulation of the expression of LDL receptors on the cell surface. researchgate.net This leads to an increased uptake of low-density lipoprotein (LDL) cholesterol from the circulation, further contributing to the cholesterol-lowering effect of the drug. researchgate.netoup.com
Prodrug Conversion and In Vivo Hydrolysis to the Active Hydroxy Acid Form
Simvastatin is administered as an inactive lactone prodrug. nih.govnih.govarvojournals.org In this form, it is more readily absorbed after oral administration. nih.gov To exert its pharmacological effect, the inactive lactone ring must be hydrolyzed in vivo to its active open-ring β-hydroxy acid form, simvastatin hydroxy acid. hep.com.cnnih.govnih.govarvojournals.org
This conversion is a critical step for its activity, as the lactone form itself does not possess an inhibitory effect on HMG-CoA reductase. arvojournals.org The hydrolysis occurs primarily in the liver, but also in other tissues, and is facilitated by both enzymatic and non-enzymatic processes. nih.govnih.govarvojournals.org Key enzymes involved in this bioactivation are esterases, including carboxylesterases (CES) and paraoxonases (PON). nih.gov Studies have shown that the rate of this conversion can vary between species, with higher esterase activity in rodents leading to more rapid formation of the active metabolite. physiology.org The hydrolysis process is independent of NADPH. nih.gov The stability of the lactone form and the rate of its hydrolysis are also influenced by pH, with the conversion being significantly faster in alkaline conditions. hep.com.cn This reversible conversion between the lactone and the active acid form is a dynamic process within the body. ovid.comovid.com
Cardiovascular Pharmacodynamics Beyond Cholesterol Lowering
Vasorelaxant Activity and Endothelium-Dependent Mechanisms
Simvastatin has been shown to induce vasodilation in various vascular beds, an effect that is largely dependent on a functional endothelium. ahajournals.orgnih.gov This vasorelaxant property is not directly related to its systemic lipid-lowering effects and can be observed in acute settings. nih.gov
A primary mechanism underlying the endothelium-dependent vasorelaxation induced by simvastatin is the enhancement of the nitric oxide (NO) signaling pathway. ahajournals.orgnih.gov Simvastatin increases the production and bioavailability of NO, a potent vasodilator. ahajournals.orgnih.gov It achieves this by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for generating NO from L-arginine. hep.com.cnresearchgate.netphysiology.orgovid.comovid.com
The activation of eNOS by simvastatin is mediated through multiple signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and the AMP-activated protein kinase (AMPK) pathway. hep.com.cnnih.govnih.gov By stimulating these kinases, simvastatin leads to the phosphorylation of eNOS, which enhances its enzymatic activity. hep.com.cnnih.gov
The resulting increase in NO production activates soluble guanylyl cyclase (sGC) in the vascular smooth muscle cells. arvojournals.orgnih.gov This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov Elevated levels of cGMP then act as a second messenger, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. arvojournals.orgarvojournals.orgnih.gov
| Mechanistic Step | Key Molecules Involved | Outcome |
| eNOS Activation | Simvastatin, PI3K/Akt, AMPK | Phosphorylation and activation of eNOS |
| NO Production | Activated eNOS, L-arginine | Increased synthesis of Nitric Oxide (NO) |
| sGC Activation | Nitric Oxide (NO) | Activation of soluble Guanylyl Cyclase (sGC) |
| cGMP Synthesis | Activated sGC, GTP | Increased production of cyclic GMP (cGMP) |
| Vasorelaxation | cyclic GMP (cGMP) | Relaxation of vascular smooth muscle |
In addition to the NO/cGMP pathway, simvastatin's vasorelaxant effects are also attributed to its ability to modulate intracellular calcium (Ca2+) concentrations in vascular smooth muscle cells. An increase in intracellular Ca2+ is a primary trigger for vasoconstriction. Simvastatin has been shown to interfere with this process through several mechanisms.
Research indicates that simvastatin can inhibit the release of calcium from intracellular storage sites, such as the sarcoplasmic reticulum. arvojournals.orgconsensus.app Furthermore, it can reduce the influx of extracellular calcium into the smooth muscle cells. arvojournals.org This is achieved, in part, by blocking voltage-dependent and receptor-operated Ca2+ channels. consensus.appplos.org By attenuating the rise in cytosolic Ca2+ levels, simvastatin impedes the calcium-dependent signaling pathways that lead to muscle contraction, thereby promoting vasorelaxation. plos.org
Effects on Potassium Channels (K+)
Simvastatin has been shown to exert effects on specific potassium channels, which may contribute to its pleiotropic actions beyond lipid-lowering. Research has focused on its impact on channels like Kv1.3 and KCa3.1, which are involved in monocyte migration and the formation of atherosclerosis. nih.govnih.gov
In studies using human monocytic THP-1 cells, simvastatin was found to significantly inhibit both the mRNA and protein expression of the Kv1.3 potassium channel. nih.govnih.gov Furthermore, whole-cell patch-clamp experiments demonstrated that a 10 μM concentration of simvastatin remarkably inhibited the current intensity of Kv1.3. nih.govnih.gov In contrast, simvastatin showed no effect on the expression or function of the KCa3.1 potassium channel. nih.govnih.gov
In clinical contexts, the expression of both Kv1.3 and KCa3.1 mRNA was found to be increased in peripheral blood mononuclear cells (PBMCs) of patients with coronary artery disease (CAD) compared to healthy individuals. nih.gov Treatment with simvastatin significantly inhibited the mRNA expression of Kv1.3 in these patients after one and three months, but had no impact on KCa3.1 expression. nih.gov These findings suggest that Kv1.3 in monocytes is a potential molecular target for the pleiotropic effects of simvastatin. nih.govnih.gov Additionally, other research implicates ATP-dependent potassium (KATP) channels in the protective mechanisms of simvastatin, particularly in the context of renal ischemia/reperfusion injury. nwlifescience.comiums.ac.irresearchgate.net
Table 1: Effect of Simvastatin on Potassium Channels in Monocytic Cells
| Channel | Effect on mRNA/Protein Expression | Effect on Current Intensity |
|---|---|---|
| Kv1.3 | Significantly inhibited nih.govnih.gov | Remarkably inhibited nih.govnih.gov |
| KCa3.1 | No effect nih.govnih.gov | No effect nih.govnih.gov |
Regulation of Plasma Lipoprotein Levels (LDL, VLDL, HDL)
Simvastatin is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, which effectively alters plasma lipoprotein profiles. nih.govmdpi.com Its primary mechanism involves reducing cholesterol synthesis in hepatocytes, which leads to an up-regulation of low-density lipoprotein (LDL) receptors and increased removal of circulating LDL cholesterol. mdpi.comnih.gov
A 24-week study on patients with familial and polygenic hypercholesterolemia demonstrated significant reductions in plasma total and LDL cholesterol concentrations. nih.gov In patients with familial hypercholesterolemia, mean plasma total cholesterol decreased by 36%, and LDL cholesterol decreased by 43%. nih.gov Similarly, in patients with polygenic hypercholesterolemia, total cholesterol was reduced by 31%, and LDL cholesterol by 37%. nih.gov
The treatment also leads to a significant decrease in apolipoprotein B concentrations by 29% in both groups. nih.gov While statins are highly effective at lowering LDL, they also reduce triglyceride levels and can cause a modest increase in high-density lipoprotein (HDL) cholesterol. nih.govimrpress.com The study confirmed an increase in plasma HDL cholesterol, with rises observed in both HDL2 and HDL3 subfractions. nih.gov The reduction in triglycerides is attributed to the enhanced clearance of VLDL remnants by the up-regulated LDL receptors. nih.gov
Table 2: Impact of 24-Week Simvastatin Treatment on Plasma Lipoproteins
| Lipoprotein/Apolipoprotein | Condition | Mean Percentage Change |
|---|---|---|
| Total Cholesterol | Familial Hypercholesterolemia | -36% nih.gov |
| Polygenic Hypercholesterolemia | -31% nih.gov | |
| LDL Cholesterol | Familial Hypercholesterolemia | -43% nih.gov |
| Polygenic Hypercholesterolemia | -37% nih.gov | |
| Apolipoprotein B | Familial & Polygenic | -29% nih.gov |
| HDL Cholesterol | Familial & Polygenic | Increased nih.gov |
Exploratory Research into Pleiotropic Effects
Beyond its established role in cholesterol reduction, simvastatin exhibits numerous cholesterol-independent or "pleiotropic" effects that are a subject of extensive research. mdpi.comnih.gov These actions are largely attributed to the inhibition of the mevalonate pathway, which not only produces cholesterol but also essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These isoprenoids are crucial for the post-translational modification and function of various signaling proteins, including small GTPases like Ras and Rho. scielo.org.comdpi.com By disrupting these processes, simvastatin can influence a wide array of cellular functions, such as proliferation, apoptosis, and differentiation, leading to potential antitumoral effects. nih.govnih.gov
Antitumoral Effects and Cellular Signaling Pathways
Substantial preclinical evidence suggests that simvastatin possesses anticancer properties, mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation across various cancer models. nih.govnih.gov These antitumoral effects are linked to its ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. plos.org
Inhibition of PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation that is frequently overactive in cancer. Simvastatin has been shown to markedly suppress this signaling cascade. nih.gov In breast cancer models, simvastatin treatment led to the dephosphorylation of key downstream effectors, including Akt and the S6 ribosomal protein (S6RP). nih.gov This inhibitory effect is partly achieved by increasing the expression of the tumor suppressor PTEN. nih.gov Similarly, in renal cell carcinoma, simvastatin was found to inhibit the phosphorylation of both AKT and mTOR in a time- and dose-dependent manner, contributing to its anti-proliferative and anti-motility effects. plos.org The inhibition of this pathway is a key mechanism underlying simvastatin's ability to suppress tumor growth. nih.govplos.org
Modulation of MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling route that governs cell proliferation and survival. Research indicates that simvastatin can deactivate this pathway in cancer cells. nih.gov In studies on breast cancer, simvastatin inhibited the MAPK/ERK pathway by dephosphorylating c-Raf and ERK1/2. nih.gov The dephosphorylation of sequential components, including c-Raf, MEK1/2, and ERK1/2, has been consistently observed. nih.gov In renal cancer cells, simvastatin also suppressed the phosphorylation of ERK. plos.org This modulation of the MAPK/ERK pathway contributes significantly to the compound's antitumoral activity, suggesting its potential as a multi-targeted agent that can inhibit both the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. nih.govnih.gov
Induction of Apoptosis and Suppression of Proliferation in Cancer Models
A primary outcome of simvastatin's action on cancer cells is the induction of apoptosis and the suppression of proliferation. nih.govnih.gov Simvastatin treatment has been shown to induce features of apoptosis, such as increased DNA fragmentation, in various human cancer cell lines. nih.gov This pro-apoptotic effect is often mediated by regulating the BCL-2 family of proteins, specifically by increasing the expression of the pro-apoptotic gene Bax while down-regulating the anti-apoptotic gene BCL-2. nih.goveuropeanreview.org
Simultaneously, simvastatin inhibits cancer cell proliferation. europeanreview.orgd-nb.info This is achieved by inducing cell cycle arrest, often in the G1 phase, which prevents cells from progressing to the S phase of DNA synthesis. nih.govd-nb.info This arrest is associated with changes in the expression of cell cycle regulatory proteins, including the downregulation of cyclin D1 and c-myc, and the upregulation of p21 and p27. nih.gov These dual actions of promoting cell death and halting proliferation have been observed in a wide range of cancer models, including breast, renal, and nasopharyngeal carcinomas, as well as osteosarcoma. nih.govscielo.org.coplos.orgeuropeanreview.org
Table 3: Summary of Simvastatin's Antitumoral Actions in Cancer Models
| Cancer Model | Key Molecular/Cellular Effects |
|---|---|
| Breast Cancer | Induces apoptosis; Suppresses proliferation; Deactivates PI3K/Akt/mTOR and MAPK/ERK pathways nih.gov |
| Renal Cell Carcinoma | Suppresses cell growth; Induces apoptosis; Inhibits phosphorylation of AKT, mTOR, and ERK plos.org |
| Nasopharyngeal Carcinoma | Suppresses cell proliferation; Induces apoptosis; Inhibits NF-κB pathway; Downregulates Bcl-2, upregulates Bax and caspase-3 europeanreview.org |
| Various Cancer Cells | Induces apoptosis via overexpression of Bax and inhibition of BCL-2 nih.gov |
| Triple-Negative Breast Cancer | Promotes cell cycle arrest and induces apoptosis d-nb.info |
Neuroprotective Potential and Brain Cholesterol Homeostasis Regulation
Simvastatin, owing to its lipophilic nature, possesses the ability to cross the blood-brain barrier, which allows it to directly influence the central nervous system. nih.govresearchgate.net This characteristic is central to its potential therapeutic applications in various brain complications, including neurological disorders and brain tumors. nih.gov The brain maintains a delicate cholesterol homeostasis, largely independent of peripheral cholesterol, with most of its cholesterol being synthesized locally within astrocytes and then transported to neurons. researchgate.net Simvastatin can influence this intricate balance, which has been suggested as a potential mechanism for its therapeutic effects in neurological diseases. nih.gov
Research has indicated that simvastatin may offer neuroprotection through mechanisms beyond its primary cholesterol-lowering action. In studies involving traumatic brain injury (TBI) in rats with pre-existing hypercholesterolemia, simvastatin treatment attenuated motor deficits. nih.gov This neuroprotective effect was linked to the compound's anti-neuroinflammatory properties, as it significantly reduced the activation of neuronal TNFR1 and apoptosis, rather than its impact on serum cholesterol levels, which remained high. nih.gov
However, the modulation of brain cholesterol by simvastatin can also have complex consequences. Long-term administration of simvastatin has been shown to decrease cholesterol levels specifically in the hippocampus. researchgate.net This reduction in hippocampal cholesterol was associated with impaired synaptic plasticity and deficits in recognition and spatial memory in mice, effects which were reversible upon discontinuation of the drug. researchgate.net This highlights the critical role of cholesterol in normal brain function and suggests that the neurological impact of simvastatin is multifaceted.
Table 1: Effects of Simvastatin on Brain and Neuronal Function
| Area of Investigation | Observed Effect of Simvastatin | Potential Mechanism | Reference Study Context |
|---|---|---|---|
| Blood-Brain Barrier Permeability | High, due to lipophilic nature. | Allows direct action on the central nervous system. | General review of statin properties. nih.govresearchgate.net |
| Neuroprotection Post-TBI | Attenuated motor deficits and neuronal apoptosis. | Anti-neuroinflammatory effects, not cholesterol reduction. nih.gov | Rat model of traumatic brain injury. nih.gov |
| Hippocampal Function | Impaired synaptic plasticity and cognitive function. | Significant decrease in hippocampal cholesterol levels. researchgate.net | Long-term administration in mice. researchgate.net |
| Brain Tumor Growth | Inhibition of medulloblastoma growth. | Inhibition of cancer cell proliferation and hedgehog signaling. nih.gov | Studies on medulloblastoma pathophysiology. nih.gov |
Impact on Protein Prenylation and RAS/MAPK Signaling Cascades
Simvastatin's mechanism of action extends beyond cholesterol synthesis to the crucial post-translational modification of proteins known as prenylation. By inhibiting the enzyme HMG-CoA reductase, simvastatin blocks the mevalonate pathway, thereby depleting the cell of essential isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoids are vital for the attachment of lipid anchors to a variety of intracellular G-proteins, including those in the Ras and Rho families. nih.gov
This process, called prenylation, is a prerequisite for the proper membrane localization and function of these proteins. nih.gov Consequently, by disrupting prenylation, simvastatin can effectively suppress the downstream signaling pathways mediated by Ras and Rho. nih.gov Among the most significant of these are the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which are frequently overactive in many cancers and play key roles in cell proliferation, differentiation, and survival. nih.govnih.gov
Research in breast cancer has shown that simvastatin markedly inhibits the MAPK/ERK pathway by dephosphorylating key components like c-Raf and ERK1/2. nih.gov Similarly, in studies on acute myeloid leukemia (AML) cells with FLT3/ITD mutations, simvastatin was found to selectively eradicate these cells by downregulating the MEK/ERK and p38-MAPK signaling pathways. nih.gov This anti-leukemic activity was directly linked to the disruption of the HMG-CoA reductase pathway, underscoring the importance of inhibiting protein prenylation as a therapeutic strategy. nih.gov
Table 2: Simvastatin's Impact on Prenylation and Downstream Signaling
| Target Process/Pathway | Key Molecules Inhibited by Simvastatin | Downstream Consequence | Cell/Disease Context |
|---|---|---|---|
| Mevalonate Pathway | HMG-CoA Reductase | Decreased levels of Mevalonate, FPP, and GGPP. nih.gov | General, Breast Cancer, AML. nih.govnih.gov |
| Protein Prenylation | Ras, Rho, Rac G-proteins. nih.govresearchgate.net | Impaired membrane localization and function. nih.gov | General, Macrophages. nih.govresearchgate.net |
| MAPK/ERK Signaling | c-Raf, ERK1/2, MEK. nih.govnih.gov | Dephosphorylation and deactivation of the pathway. nih.govnih.gov | Breast Cancer, AML. nih.govnih.gov |
| p38-MAPK Signaling | p38 | Downregulation of the pathway. nih.gov | AML. nih.gov |
Association with AMPK Activation Mechanisms
A significant aspect of simvastatin's pleiotropic effects involves the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.govd-nb.info AMPK activation plays a central role in maintaining metabolic homeostasis and influences a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govd-nb.info Statins, including simvastatin, have been shown to activate AMPK in various physiological and pathological contexts, leading to therapeutic effects in different conditions. nih.gov
The activation of AMPK by simvastatin is not necessarily linked to its cholesterol-lowering properties but may be related to direct targeting of signaling pathways within cells. nih.gov In cancer biology, simvastatin-induced AMPK activation can inhibit tumor growth and viability. nih.gov One elucidated mechanism involves the post-transcriptional downregulation of hypoxia-inducible factor-1α (HIF-1α). Simvastatin treatment increases the phosphorylation and activation of AMPK, which in turn suppresses HIF-1α protein levels and its downstream pro-angiogenic factors, thereby inhibiting tumor angiogenesis. nih.gov
Furthermore, the activation of AMPK by simvastatin can synergize with other therapeutic agents. In bladder cancer cells, simvastatin activates AMPK, leading to an increase in histone acetylation. researchgate.net This effect, when combined with a histone deacetylase inhibitor, results in a cooperative induction of cancer cell death. researchgate.net These findings indicate that AMPK activation is a key mechanism through which simvastatin exerts its diverse biological effects, including anti-tumor and cardio-protective actions. nih.gov
Table 3: Mechanisms and Consequences of AMPK Activation by Simvastatin
| Upstream Event | Downstream Effect of AMPK Activation | Biological Outcome | Study Context |
|---|---|---|---|
| Simvastatin Treatment | Increased phosphorylation of AMPK. nih.gov | Activation of AMPK as a cellular energy sensor. nih.govd-nb.info | Breast Cancer Cells. nih.gov |
| AMPK Activation | Post-transcriptional downregulation of HIF-1α protein. nih.gov | Inhibition of tumor angiogenesis. nih.gov | Breast Cancer Models. nih.gov |
| AMPK Activation | Induction of histone acetylation. researchgate.net | Synergistic killing of cancer cells (with HDAC inhibitors). researchgate.net | Bladder Cancer Cells. researchgate.net |
| AMPK Activation | Activation of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org | Cardio-protective effects. nih.gov | Endothelial Cells, Animal Models. nih.govahajournals.org |
Modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) Expression
Simvastatin's interaction with transport proteins is crucial for its distribution and effects in various tissues. Specifically, simvastatin acid is a substrate for the Organic Anion Transporting Polypeptide 3A1 (OATP3A1), a membrane transporter encoded by the SLCO3A1 gene. nih.govfrontiersin.org OATP3A1 is expressed in several human tissues, including the heart, brain, and testis. nih.govfrontiersin.org Its presence in cardiomyocytes and the brain suggests it may play a significant role in modulating the exposure of these tissues to simvastatin. nih.govfrontiersin.org
Studies using HEK293 cells transfected with the OATP3A1 gene have characterized the kinetics of simvastatin acid transport. The uptake is efficient, with a Michaelis-Menten constant (Km) of 0.017 ± 0.002 µM and a maximal velocity (Vmax) of 0.995 ± 0.027 fmol/min/105 cells. nih.gov The transport process is also pH-dependent, showing greater efficiency at a more acidic pH of 5.5. nih.gov
Interestingly, treatment with simvastatin acid has been shown to modulate the expression of OATP3A1 itself in both primary human cardiomyocytes and OATP3A1-transfected HEK293 cells. nih.gov Furthermore, the uptake of simvastatin acid via OATP3A1 can be significantly influenced by the presence of other substrates for the transporter, such as benzylpenicillin and cyclosporine, indicating a potential for drug-drug interactions that could alter clinical outcomes. nih.gov This modulation of transporter expression and function highlights a complex feedback mechanism that could influence the local concentration and therapeutic action of simvastatin.
Table 4: Kinetic Parameters of Simvastatin Acid Transport by OATP3A1
| Kinetic Parameter | Value | Experimental System |
|---|---|---|
| Michaelis-Menten Constant (Km) | 0.017 ± 0.002 µM | HEK293 cells transfected with OATP3A1 gene. nih.gov |
| Maximal Velocity (Vmax) | 0.995 ± 0.027 fmol/min/105 cells | HEK293 cells transfected with OATP3A1 gene. nih.gov |
| Optimal pH for Uptake | pH 5.5 | HEK293 cells transfected with OATP3A1 gene. nih.gov |
Degradation Pathways and Stability Profiling
Hydrolytic Degradation Mechanisms of Simvastatin (B1681759) Ammonium (B1175870) Salt
Hydrolysis is a primary pathway for the degradation of drugs containing ester or lactone functionalities. Simvastatin contains a lactone ring that is susceptible to hydrolysis, leading to the formation of its active β-hydroxy acid form. scispace.com
The hydrolytic degradation of simvastatin is significantly influenced by pH and temperature. scispace.comnih.govresearchgate.net Studies have demonstrated that the degradation follows pseudo-first-order kinetics. scispace.comnih.govresearchgate.net The rate of hydrolysis is markedly faster in alkaline conditions compared to acidic or neutral pH. scispace.comnih.govresearchgate.netproquest.comoup.com
The instability of simvastatin increases as the pH rises; above pH 9, the hydrolysis becomes spontaneous even at room temperature. In contrast, the molecule shows greater stability at acidic pH values. For instance, at 25°C, simvastatin at pH 7 is 22 times more stable than at pH 8, and at pH 5, its stability increases 160-fold compared to its stability at pH 8. scispace.com The conversion of the lactone form to the hydroxy acid is strongly pH-dependent, with substantial conversion occurring at physiological and alkaline pH. nih.gov
The rate of degradation is also temperature-dependent, increasing as the temperature rises. The activation energy for the hydrolysis at pH 6 has been calculated to be 19.9 Kcal/mol, which is consistent with the energy required for the cleavage of a lactone moiety. scispace.com
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Time for 10% Degradation (t₉₀) (h) |
|---|---|---|---|
| 5 | 0.00053 | 1307.7 | 198.9 |
| 6 | 0.00086 | 806.0 | 122.6 |
| 7 | 0.00378 | 183.3 | 27.9 |
| 8 | 0.08320 | 8.3 | 1.3 |
Data extrapolated from studies conducted at higher temperatures. scispace.com
The principal product of hydrolytic degradation, under both acidic and basic conditions, is simvastatin β-hydroxy acid (or simply simvastatin acid). nih.govuclan.ac.uk This occurs through the cleavage and opening of the lactone ring. scispace.com The formation of simvastatin acid does not affect the primary chromophoric structure of the molecule, meaning the UV spectrum of the degradation product is similar to that of the parent simvastatin.
The identification and characterization of simvastatin acid are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is widely used to separate simvastatin from its degradation products. proquest.com Further confirmation of the structure is achieved through Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight information. sciex.comijpsonline.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are also employed for detailed structural elucidation of the synthesized impurity standard. nih.gov In one study, the acid-hydrolyzed sample showed a major degradation product with a mass-to-charge ratio (m/z) of 437.29, corresponding to simvastatin acid. sciex.com
Other Stress-Induced Degradation Pathways
Beyond hydrolysis, simvastatin is susceptible to degradation when exposed to other environmental stressors such as light, heat, and oxidative conditions. nih.govtandfonline.com
The photostability of simvastatin depends on its physical state. In the solid state, simvastatin is observed to be very stable with minimal evidence of degradation even after 24 hours of exposure to high-intensity UV light (320 to 400 nm). One study reported insignificant photodegradation (< 0.45%) under accelerated conditions (40°C/75% RH) with no formation of degradation products. manuscriptsystem.com However, when in solution, simvastatin exhibits significant degradation after 24 hours of light exposure, leading to a unique profile of degradation products. Another study noted that under UV light, significant degradation was observed, leading to the formation of anti-rosuvastatin isomers and other unknown impurities, although this finding pertains to a different statin and may not be directly applicable. proquest.com
Thermal stress can induce the degradation of simvastatin, particularly in the presence of oxygen. nih.gov Studies show that thermal degradation is observed at temperatures of 353 K (80°C) and higher when oxygen is present. nih.gov In an inert atmosphere, such as under nitrogen, no decomposition was observed at temperatures up to 373 K (100°C). nih.gov When simvastatin was stressed as a dry powder at 115°C for 60 minutes, sufficient degradation occurred to detect several degradation products. Some of these products were the same as those observed under oxidative stress. Thermogravimetric analysis (TGA) has shown that simvastatin begins to show signs of degradation at 220°C, with about 80% of the drug lost between 220°C and 290°C. mdpi.com
Simvastatin is highly susceptible to oxidative degradation. proquest.comtandfonline.com Forced degradation studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have shown significant decomposition. proquest.comnih.gov Treating simvastatin with a 7.5% hydrogen peroxide solution at 55°C for 45 minutes resulted in approximately 15% degradation and the formation of numerous degradation products. In another study, 5.68% degradation was achieved by treating the compound with 30% H₂O₂ at 40°C for 45 minutes. nih.gov The oxidative decomposition has been reported to be a first-order reaction. tandfonline.com Mass spectrometry analysis indicates that the degradation process involves the oxidation of the hexahydronaphthalene (B12109599) fragment of the simvastatin molecule. nih.gov
| Stress Condition | Parameters | Observations |
|---|---|---|
| Acid Hydrolysis | 1 N HCl, 100°C, 4 h | Degradation observed, but less sensitive than to alkaline hydrolysis. proquest.com |
| Alkaline Hydrolysis | 1 N NaOH, 100°C, 4 h | Complete degradation; formation of simvastatin acid. proquest.com |
| Oxidative | 7.5% H₂O₂, 55°C, 45 min | ~15% degradation with multiple degradation products. |
| Thermal (Solid) | 115°C, 60 min | Sufficient degradation to detect multiple products. |
| Photolytic (Solid) | UV Lamp (320-400 nm), 24 h | Very stable, little to no degradation. |
| Photolytic (Solution) | UV Lamp (320-400 nm), 24 h | Significant degradation with a unique product profile. |
Factors Influencing Degradation and Stability of Simvastatin Ammonium Salt
The stability of simvastatin ammonium salt, the hydrolyzed open-ring form of simvastatin, is intricately linked to the equilibrium between this hydroxy acid form and its parent lactone, simvastatin. The degradation and stability of the ammonium salt are therefore governed by conditions that influence this equilibrium, primarily through hydrolysis and subsequent degradation pathways. Key environmental factors influencing its stability include the solvent system, buffer composition, and temperature.
Impact of Solvent Systems and Buffer Composition on Stability
The composition of the solvent system and the pH, as controlled by buffers, are critical determinants of the stability of simvastatin ammonium salt in solution. The degradation of simvastatin to its hydroxy acid form, which exists as the ammonium salt in the presence of ammonia (B1221849), is significantly influenced by the polarity and pH of the medium.
Research indicates that the conversion of the lactone form of simvastatin to the hydroxy acid is strongly pH-dependent tue.nlnih.gov. In aqueous solutions, this hydrolysis is accelerated under alkaline conditions. At physiological pH (around 7.4) and higher, there is a substantial conversion of the lactone to the hydroxy acid form tue.nlnih.gov. Conversely, under acidic conditions (pH below 4), the lactone form is more stable, and the rate of hydrolysis to the hydroxy acid is significantly reduced researchgate.net. This suggests that simvastatin ammonium salt is more stable and less prone to cyclization back to the lactone form in neutral to alkaline aqueous environments.
The presence of different buffer species can also influence the degradation kinetics. For instance, studies on protein stability have shown that buffer components can interact with solutes and affect their stability, a principle that can be extended to pharmaceutical compounds amazonaws.comnih.gov. While specific studies on a wide range of buffer species for simvastatin ammonium salt are limited, phosphate (B84403) buffers have been commonly used in hydrolytic stability studies of simvastatin researchgate.netresearchgate.net. The ionic strength of the buffer solution can also play a role in the stability of the dissolved compound amazonaws.com.
In terms of solvent systems, the presence of organic co-solvents can modulate the stability profile. For instance, the interconversion between the lactone and hydroxy acid forms is observed to be slower in water compared to acetonitrile (B52724), indicating that the solvent environment plays a significant role in the kinetics of this equilibrium . The solubility of simvastatin and its ammonium salt also varies in different organic solvents, which can indirectly affect its stability by altering the molecular mobility and the potential for degradation reactions researchgate.net. A study on the preparation of simvastatin ammonium salt highlights the use of various organic solvents such as chloroform, ethyl acetate (B1210297), and methanol (B129727), suggesting that the stability of the salt is sufficient in these media for processing google.com.
The following table summarizes the general influence of pH on the equilibrium between simvastatin and simvastatin hydroxy acid (the form of the ammonium salt in solution).
| pH Range | Predominant Form | Relative Stability of Ammonium Salt |
|---|---|---|
| Acidic (pH < 4) | Lactone (Simvastatin) | Less stable (prone to cyclization) |
| Neutral to Alkaline (pH ≥ 7) | Hydroxy Acid (Ammonium Salt) | More stable |
Role of Temperature on Degradation Kinetics
Temperature is a critical factor that significantly accelerates the degradation kinetics of simvastatin and its ammonium salt. The degradation process, particularly hydrolysis of the lactone ring to form the hydroxy acid, is highly temperature-dependent and generally follows pseudo-first-order kinetics researchgate.netresearchgate.net.
Studies have demonstrated a direct correlation between increasing temperature and the rate of simvastatin degradation across various pH levels researchgate.net. For instance, the hydrolysis rate constants for simvastatin increase substantially with a rise in temperature from 40°C to 80°C researchgate.net. This indicates that at elevated temperatures, the formation of the hydroxy acid (and therefore the ammonium salt) from the lactone is favored, but this also implies that the hydroxy acid itself may be susceptible to further degradation at these temperatures.
The activation energy for the hydrolysis of the lactone moiety has been calculated, providing a quantitative measure of the temperature sensitivity of this reaction researchgate.net. In the solid state, thermal degradation of simvastatin is observed at temperatures of 353 K (80°C) and above, particularly in the presence of oxygen ung.sinih.gov. This degradation involves the oxidation of the hexahydronaphthalene part of the molecule ung.sinih.gov. While this data pertains to the lactone form, it provides insight into the thermal lability of the core molecular structure, which is shared by the ammonium salt.
The table below, derived from hydrolytic studies of simvastatin, illustrates the effect of temperature on the degradation rate constant (k) at a specific pH.
| Temperature (°C) | pH | Rate Constant (k) Multiplier (Approx.) |
|---|---|---|
| 40 | 6 | 1x |
| 60 | 6 | ~4.4x |
| 80 | 6 | ~7.9x (relative to 60°C) |
Comparative Stability Profiles: Solid-State versus Solution
The physical state of simvastatin ammonium salt, whether in solid form or in solution, has a profound impact on its stability. Generally, chemical compounds are more stable in the solid state due to reduced molecular mobility, which limits the potential for degradation reactions.
In the solid state, simvastatin has been shown to be relatively stable, with no decomposition observed at temperatures up to 373 K (100°C) under inert atmospheres like nitrogen or reduced pressure ung.sinih.gov. However, in the presence of oxygen, thermal degradation can occur at lower temperatures ung.sinih.gov. This suggests that the solid form of simvastatin ammonium salt would also exhibit greater stability compared to its solution form, provided it is protected from atmospheric oxygen and high temperatures. The stability of amorphous simvastatin in the solid state has also been investigated, revealing that the preparation method and particle size can influence its physical and chemical stability nih.gov.
In contrast, the stability of simvastatin in solution is significantly lower and is highly dependent on the factors discussed previously, such as pH, temperature, and solvent composition. The dynamic equilibrium between the lactone and hydroxy acid forms in solution makes it more susceptible to degradation. Forced degradation studies have shown that while solid simvastatin is quite stable, the compound in solution undergoes significant degradation under various stress conditions, including exposure to light caymanchem.com.
The following table provides a comparative overview of the stability of simvastatin and its ammonium salt in the solid state versus in solution.
| State | Key Stability Factors | General Stability Profile |
|---|---|---|
| Solid-State | - Temperature
| Generally stable, especially under inert atmospheres. Degradation is primarily oxidative at elevated temperatures. |
| Solution | - pH
| Less stable due to hydrolysis and the equilibrium with the lactone form. Stability is highly dependent on the specific solution conditions. |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of simvastatin (B1681759). The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the desired throughput.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the routine analysis of simvastatin. nih.govoup.com These methods are valued for their reliability, precision, and robustness. oup.com Separation is typically achieved on non-polar stationary phases, such as C8 or C18 columns, using a polar mobile phase. nih.govwjbphs.com
The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). wjbphs.comnih.gov Isocratic elution is frequently used for simpler assays, providing consistent and reproducible results. nih.gov UV detection is the most common mode of detection, with the wavelength typically set around 238 nm, which corresponds to the chromophore of the simvastatin molecule. wjbphs.comfishersci.com The performance of RP-HPLC methods is rigorously validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. ekb.egnih.gov For instance, a developed method might show linearity in a concentration range of 2-200 µg/mL with a low limit of detection, such as 5 ng/mL. wjbphs.com
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| C18 ODS Hypersil | Acetonitrile:Phosphate Buffer (pH 4.5, 0.01M) (65:35 v/v) | 1.0 | 238 | Not Specified | nih.gov |
| ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:0.025 mol/L NaH2PO4 (65:35) | 1.0 | 238 | 2-200 µg/mL | wjbphs.com |
| Symmetry C18 (75 mm × 4.6 mm; 3.5 µm) | Ammonium Acetate Buffer (10 mM; pH 4.0):Acetonitrile (40:60 v/v) | 1.0 (up to 3.5 min), then 2.0 | 220 | 1-16 µg/mL | nih.gov |
| Arcus EP-C18 (4.6 mm x 250 mm) | KH2PO4 solution (0.05 M):Methanol (20:80 V/V), pH 5 | 1.0 | 240 | 2-10 µg/mL | ekb.eg |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
A UHPLC method was successfully developed for assessing the degradation behavior of simvastatin under various stress conditions. nih.gov This method utilized a Poroshell 120 EC C18 column and a gradient elution with a mobile phase composed of 20 mM ammonium formate (B1220265) (pH 4.0) and acetonitrile. nih.gov The short run times and high efficiency of UHPLC make it particularly suitable for high-throughput screening and for resolving complex mixtures containing simvastatin and its numerous degradation products or impurities. nih.gov The enhanced sensitivity of UHPLC is also advantageous for bioanalytical applications where sample volumes are limited and analyte concentrations are low.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages such as high sample throughput, low operating costs, and minimal sample preparation. asianpubs.org For simvastatin analysis, HPTLC methods typically use pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. researchgate.net
A mobile phase consisting of a mixture of solvents like chloroform, methanol, and toluene (B28343) is used to achieve separation. asianpubs.orgbiomedpharmajournal.org After development, densitometric scanning is performed in absorbance mode at a wavelength around 237-239 nm for quantification. asianpubs.org The method's performance is evaluated by the retention factor (Rf), which for simvastatin is typically around 0.60 to 0.74 depending on the specific mobile phase used. asianpubs.orgbiomedpharmajournal.org HPTLC methods have been validated for linearity, with a typical concentration range for simvastatin being 200-500 ng per spot. asianpubs.org
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot) | Reference |
|---|---|---|---|---|---|
| Silica gel 60F254 TLC plates | n-hexane:acetone (6:4 v/v) | 234 | 0.39 ± 0.05 | Not Specified | researchgate.net |
| Pre-coated TLC plate | Chloroform:methanol:toluene (6:2:2 v/v/v) | 239 | 0.602 ± 0.03 | 200-500 | asianpubs.org |
| RP18 plate | Methanol:Water:Acetic acid (60:40:0.1) | 237 | Not Specified | 100-500 | scirp.org |
| Silica gel plates | Chloroform:methanol:toluene:glacial acetic acid (3:4:2:1 v/v/v/v) | 210 | 0.74 | 25-300 | biomedpharmajournal.org |
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of simvastatin and its metabolites. It allows for definitive identification based on mass-to-charge ratio and fragmentation patterns, as well as highly sensitive quantification.
LC-MS is a powerful tool for identifying and characterizing the metabolites of simvastatin. In vitro studies using rat liver microsomes and hepatocytes have utilized LC-MS platforms, including ion trap and triple quadrupole (QqQ) systems, to perform metabolic profiling. mdpi.com
These studies have successfully identified a large number of phase-I metabolites. mdpi.com Simvastatin's protonated molecular ion [M+H]⁺ is observed at an m/z of 419. mdpi.com Through detailed analysis of the mass spectra and fragmentation patterns, novel metabolites such as exomethylene simvastatin acid, monohydroxy simvastatin acid, and dihydrodiol simvastatin acid have been identified. mdpi.com Comprehensive metabolite profiling using high-throughput LC-MS/MS has revealed that simvastatin treatment significantly affects multiple metabolic pathways beyond lipid metabolism, impacting amino acids, peptides, nucleotides, and vitamins. nih.gov
For quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity compared to other methods. nih.govnih.gov This technique is essential for pharmacokinetic studies where plasma concentrations of simvastatin and its active metabolite, simvastatin acid, are very low. nih.govmedpharmres.com
The analysis is typically performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. medpharmres.com In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and chemical interference. nih.gov For simvastatin, a common transition monitored is m/z 419.3 → 199.0, while for simvastatin acid, it is often m/z 437.2 → 303.2. scielo.brnih.gov Electrospray ionization (ESI) is the most common ionization source, with simvastatin often analyzed in positive ion mode and its acidic metabolite in negative ion mode to maximize sensitivity. wjbphs.comoup.com These methods can achieve very low limits of quantification (LLOQ), often in the sub-ng/mL range (e.g., 0.1 to 0.4 ng/mL), making them suitable for detecting the low circulating concentrations of the drug and its metabolites in biological fluids. nih.govscielo.brnih.gov
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| Simvastatin | Positive ESI | 441.3 ([M+Na]⁺) | 325 | 0.25 | nih.gov |
| Simvastatin | Positive ESI | 436.00 ([M+NH₄]⁺) | 285.15 | Not Specified | medpharmres.com |
| Simvastatin Acid | Negative ESI | 435.10 ([M-H]⁻) | 319.15 | Not Specified | medpharmres.com |
| Simvastatin | Positive ESI | 419.3 | 199.0 | 0.4 | scielo.br |
| Simvastatin | Positive ESI | 436.3 | 285.2 | 0.25 | nih.gov |
| Simvastatin Acid | Positive ESI | 437.2 | 303.2 | 0.25 | nih.gov |
Applications in Forced Degradation Studies Using UPLC-MS
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the stability of a drug substance and helping to identify potential degradation products. waters.com The use of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages in this area, including faster, higher-resolution separations, which are essential for developing stability-indicating methods. waters.com
In the context of simvastatin, forced degradation studies are conducted under various stress conditions, such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. nih.govresearchgate.netsapub.org The objective is typically to achieve a target degradation of 10% to 20% of the active pharmaceutical ingredient (API). waters.com UPLC-MS is instrumental in monitoring these experiments, allowing for the separation and potential identification of degradation products. waters.comnih.gov
Research has shown that simvastatin degrades significantly under most stress conditions, with the exception of photolytic degradation where degradation is often minimal. sapub.orgmanuscriptsystem.com The specific conditions applied in these studies are meticulously controlled to ensure reproducible results. For instance, hydrolysis studies have been performed using 100 mM hydrochloric acid and 15 mM sodium hydroxide (B78521), both resulting in the desired 10-20% loss of the initial API. waters.com Oxidative degradation has been induced using hydrogen peroxide, while thermal stress has been applied to simvastatin as a dry powder at elevated temperatures. waters.com
The table below summarizes typical conditions and outcomes in forced degradation studies of simvastatin.
| Stress Condition | Stressor and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 100 mM Hydrochloric Acid, 1 hour | 10-20% loss of API | waters.com |
| Base Hydrolysis | 15 mM Sodium Hydroxide, 45 minutes | 10-20% loss of API | waters.com |
| Oxidation | 7.5% Hydrogen Peroxide, 55°C for 45 minutes | ~15% degradation | waters.com |
| Thermal Degradation | Dry powder at 115°C for 60 minutes | Sufficient degradation to detect products | waters.com |
| Thermal Degradation | Exposed at 60°C for 24 hours | 38.93% degradation | researchgate.netmanuscriptsystem.com |
Experimental design methodologies, such as 2n full factorial design, are often employed to optimize degradation conditions and better understand the factors influencing the degradation pathways. nih.govresearchgate.net
Sample Preparation Strategies for Complex Matrices in Research
The accurate quantification of simvastatin and its related compounds in complex matrices, such as human plasma or tissue, presents significant analytical challenges due to potential inter-conversion and matrix interference. nih.gov Therefore, robust and efficient sample preparation is paramount.
A high-throughput method known as Salting-Out Assisted Liquid/Liquid Extraction (SALLE) has been successfully applied for the simultaneous determination of simvastatin and its active metabolite, simvastatin acid, in human plasma. nih.gov This technique involves the addition of a salt to an aqueous/organic mixture to induce phase separation. For simvastatin analysis, acetonitrile is used for protein precipitation, followed by the addition of a mass spectrometry-compatible salt to extract the analytes. nih.gov
The key advantages of the SALLE method include:
High-Throughput: A 96-well plate can be processed in approximately 20 minutes. nih.gov
Elimination of Evaporation Step: The seamless interface with LC-MS analysis removes the need for a drying-down step, reducing sample handling time and minimizing potential degradation from exposure to higher temperatures. nih.gov
Improved Stability: The short preparation time helps maintain sample integrity. nih.gov
For solid biological matrices like muscle tissue, different approaches are required. One effective method involves the homogenization of tissue samples using a bead mill homogenizer in the presence of an ammonium acetate buffer. nih.gov Following homogenization, the analytes are extracted using a mixture of organic solvents, such as methanol and ethanol (B145695). nih.gov
Another approach involves cryo-pulverization, where frozen tissues are ground into a homogenous powder using liquid nitrogen. nih.gov This method was found to be superior to homogenization for most tissue types, as it resulted in more efficient and complete extraction. nih.gov The extraction is typically performed using a solvent mixture like methanol-water (9:1, v/v). nih.gov
Maintaining the integrity of simvastatin and its acid form during sample preparation and analysis is critical, as they can interconvert depending on pH and temperature. nih.gov Research has demonstrated that controlling the acidity to a pH of 4.5 throughout the sample preparation process is necessary to minimize the conversion of simvastatin to simvastatin acid. nih.gov Similarly, maintaining low temperatures (e.g., 2-4°C) is crucial for sample stability. nih.gov
The choice of buffer is also a key consideration, especially for methods employing mass spectrometry. Volatile buffers, such as ammonium acetate, are preferred as they are compatible with LC-MS systems. nih.gov For HPLC-UV methods, phosphate buffers are commonly used to control the pH of the mobile phase, with a pH of 4.0 often being optimal for the separation of simvastatin and its degradation products. sapub.orgmanuscriptsystem.com In dissolution studies, a buffer at pH 7.0 containing a surfactant like sodium dodecyl sulfate (B86663) has been found to be suitable. researchgate.net
Validation Parameters for Research Methodologies
Analytical methods developed for the quantification of Simvastatin ammonium salt in research settings must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. Validation is typically performed in accordance with International Conference on Harmonization (ICH) guidelines. nih.govnih.gov
Key validation parameters include linearity, range, precision, and accuracy.
Linearity and Range: This parameter establishes that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. For simvastatin, methods have been validated over wide concentration ranges, from as low as 0.1 ng/mL in biological fluids to as high as 550 µg/mL for bulk drug analysis. nih.govsciencerepository.org A good correlation coefficient (r or R²), typically greater than 0.999, is indicative of excellent linearity. nih.govsciencerepository.org
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For simvastatin analytical methods, intra- and inter-day precision values are typically required to be less than 15%, demonstrating the method's reproducibility. wjbphs.com
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For simvastatin, mean recovery values are generally expected to be within 98-102%. sciencerepository.orgijpsr.info
The following table presents a summary of validation parameters reported in various research studies for the analysis of simvastatin.
| Parameter | Finding | Matrix/Analyte | Analytical Technique | Reference |
| Linearity Range | 0.1–5 ng/mL | Muscle Tissue | LC-MS | nih.gov |
| Linearity Range | 1–16 µg/mL | Bulk Drug | HPLC | nih.gov |
| Linearity Range | 3.5–550.0 µg/mL | Bulk Drug | RP-HPLC | sciencerepository.org |
| Correlation Coefficient (r) | >0.9998 | Bulk Drug | RP-HPLC | sciencerepository.org |
| Correlation Coefficient (R²) | >0.999 | Bulk Drug | HPLC | nih.gov |
| Accuracy (Mean Recovery) | 91.4–100.1% | Muscle Tissue | LC-MS | nih.gov |
| Accuracy (Mean Recovery) | 100.71–102.18% | Bulk Drug | RP-HPLC | sciencerepository.org |
| Precision (%RSD) | 6.0–6.9% (Intra-day) | Muscle Tissue | LC-MS | nih.gov |
| Precision (%RSD) | <7.6% (Intra- and Inter-day) | Human Plasma | LC-MS/MS | wjbphs.com |
| Lower Limit of Quantitation (LLOQ) | 0.094 ng/mL | Human Plasma | LC-MS/MS | nih.gov |
Specificity, Selectivity, and Robustness Evaluation
The validation of analytical methods for Simvastatin ammonium salt necessitates a thorough evaluation of specificity, selectivity, and robustness to ensure reliable and accurate quantification in complex matrices. Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability to differentiate and quantify the analyte from other compounds in the sample.
In the context of Simvastatin analysis, which can be extended to its ammonium salt, specificity is often demonstrated by comparing the chromatograms of the analyte with those of potential interfering substances. For instance, in reverse-phase high-performance liquid chromatography (RP-HPLC) methods, the retention time, resolution, and tailing factor of the Simvastatin peak are compared between mixed standards and individual analyte solutions to establish specificity. nih.gov The use of highly selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from endogenous components in biological matrices like human plasma. nih.gov
Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is typically evaluated by introducing minor changes to critical parameters such as the pH of the mobile phase, the ratio of mobile phase components, and the flow rate. nih.gov Studies have shown that for Simvastatin analysis, slight variations in these parameters often produce no significant impact on the percentage recoveries, indicating the robustness of the developed method. nih.gov
The following table summarizes the parameters often evaluated to ensure the specificity, selectivity, and robustness of analytical methods for Simvastatin and its related compounds.
| Parameter | Evaluation Method | Purpose |
| Specificity | Comparison of chromatograms of the analyte with potential interferences (impurities, degradation products, matrix components). | To ensure the signal measured is solely from the analyte of interest. |
| Selectivity | Analysis of blank samples and samples spiked with the analyte and potential interferents to check for peak separation and lack of interference. | To demonstrate the ability to differentiate and quantify the analyte in the presence of other compounds. |
| Robustness | Deliberate small variations in method parameters (e.g., pH, mobile phase composition, flow rate, temperature) and observation of the effect on results. | To assess the reliability of the method under normal operational variations. |
Determination of Limits of Detection and Quantification
The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics in the validation of analytical methods. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
For Simvastatin and its derivatives, various analytical techniques have been employed to determine LOD and LOQ values, which are indicative of the method's sensitivity. These values are particularly important for the analysis of biological samples where the concentration of the drug can be very low.
High-performance liquid chromatography (HPLC) with UV detection is a common technique for the quantification of Simvastatin in pharmaceutical formulations. For Simvastatin and its impurities, LOD and LOQ values have been reported to be as low as 0.045 μg/mL and 0.135 μg/mL, respectively. nih.gov In another study using RP-HPLC, the LOD and LOQ for Simvastatin were found to be 0.595 µg/mL and 1.803 µg/mL, respectively. nih.gov
When higher sensitivity is required, particularly for bioanalytical applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. For the analysis of Simvastatin in human plasma, an LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL, with a limit of detection (LOD) of 0.125 ng/mL. nih.gov Another LC-MS method for the determination of Simvastatin in human plasma reported an even lower LOD of 0.05 ng/mL. nih.gov
The table below presents a compilation of LOD and LOQ values for Simvastatin from various studies using different analytical techniques.
| Analytical Technique | Matrix | LOD | LOQ |
| RP-HPLC | Bulk Drug/Formulations | 0.045 μg/mL nih.gov | 0.135 μg/mL nih.gov |
| RP-HPLC | Combined Dosage Form | 0.595 µg/mL nih.gov | 1.803 µg/mL nih.gov |
| RP-HPLC-UV | Nanoparticles | <0.2 μg/ml researchgate.net | <0.4 μg/ml researchgate.net |
| LC-MS/MS | Human Plasma | 0.125 ng/mL nih.gov | 0.25 ng/mL nih.gov |
| LC/ESI/MS | Human Plasma | 0.05 ng/mL nih.gov | - |
| LC-MS | Muscle Tissue | - | 0.1 ng/mL nih.gov |
Evaluation of Matrix Effects and Recovery Rates
In the analysis of Simvastatin ammonium salt, particularly in biological matrices such as plasma or tissue, the evaluation of matrix effects and recovery rates is crucial for ensuring the accuracy and reliability of the analytical method. The matrix effect refers to the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy of quantification.
Recovery is a measure of the efficiency of the sample extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration.
For the analysis of Simvastatin in human plasma using liquid-liquid extraction (LLE), mean recoveries have been reported to be 82.00%, 88.70%, and 87.90% for concentrations of 3, 12, and 30 ng/mL, respectively, with a precision of recovery of less than 11%. nih.gov In another study involving the determination of Simvastatin and its hydroxy acid form in muscle tissue, the extraction efficiency was evaluated by recovery determination, which was 76% for Simvastatin. nih.gov
The matrix effect is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. For Simvastatin in muscle tissue, the matrix effect was calculated to be 87%, indicating some ion suppression. nih.gov The use of a suitable internal standard that co-elutes with the analyte can help to compensate for matrix effects and improve the accuracy of the method.
The following table provides a summary of reported recovery rates and matrix effects for Simvastatin in different biological matrices.
| Matrix | Extraction Method | Analyte Concentration | Mean Recovery (%) | Matrix Effect (%) |
| Human Plasma | Liquid-Liquid Extraction | 3 ng/mL | 82.00 nih.gov | Not Reported |
| Human Plasma | Liquid-Liquid Extraction | 12 ng/mL | 88.70 nih.gov | Not Reported |
| Human Plasma | Liquid-Liquid Extraction | 30 ng/mL | 87.90 nih.gov | Not Reported |
| Muscle Tissue | Homogenization & Solvent Extraction | Not Specified | 76 nih.gov | 87 nih.gov |
Preclinical and Translational Research Applications
In Vitro and In Vivo Biotransformation Studies of Simvastatin (B1681759) Ammonium (B1175870) Salt
Simvastatin is administered as an inactive lactone prodrug, which requires hydrolysis to its active β-hydroxy acid form, simvastatin acid (SVA), to exert its pharmacological effects. Simvastatin ammonium salt is the ammonium salt of this active hydroxy acid metabolite. schd-shimadzu.comcaymanchem.com The biotransformation process from the prodrug to the active form is a critical step and has been the subject of extensive study.
In vitro, the conversion of simvastatin lactone to SVA is catalyzed by various enzymes, with carboxylesterases (CES) and paraoxonases (PON) being implicated in human blood. mdpi.com In rat blood, CES appears to be the primary enzyme responsible for this activation. mdpi.com Studies using rat liver microsomes (RLMs) and isolated perfused rat liver hepatocytes (RLHs) have been employed to investigate the metabolic profile of simvastatin. mdpi.com The hydrolysis to SVA is observable in these systems, and this conversion can even occur in the absence of the cofactor NADPH, indicating non-cytochrome P450 enzymatic activity. mdpi.com The rate of this hydrolytic conversion is notably faster in gastric fluids compared to intestinal fluids, a phenomenon confirmed in both simulated and human gastrointestinal fluids. nih.gov
Animal Model Studies for Pharmacological Efficacy and Safety
Simvastatin has been shown to induce vasorelaxation in various rodent arterial models, an effect independent of its lipid-lowering properties. nih.gov In studies using isolated, pre-contracted aortic rings from both healthy and streptozotocin (B1681764) (STZ)-induced diabetic rats, simvastatin caused a significant, concentration-dependent relaxation response. mui.ac.irnih.gov Similarly, it relaxed superior mesenteric artery rings from rats that were pre-contracted with either phenylephrine (B352888) hydrochloride or potassium chloride. nih.gov
The mechanisms underlying this vasorelaxant effect are multifaceted. The effect is attenuated in arterial rings where the endothelium has been removed, indicating an endothelium-dependent pathway. nih.gov This pathway involves the release of nitric oxide (NO), as the presence of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), significantly diminishes the relaxation response. nih.govmui.ac.ir Prostaglandin-dependent signaling also plays a role, as the cyclooxygenase inhibitor indomethacin (B1671933) also reduces the vasorelaxant effect. mui.ac.irnih.gov In addition to endothelium-dependent mechanisms, simvastatin also appears to have a direct effect on vascular smooth muscle cells. nih.gov This endothelium-independent pathway involves the opening of voltage-dependent K+ channels and the blockade of extracellular Ca2+ influx. nih.gov
Table 1: Effect of Simvastatin on Vasorelaxation in Rodent Arterial Models
| Model | Pre-contraction Agent | Key Findings | Mechanisms Implicated |
|---|---|---|---|
| Rat Superior Mesenteric Artery | Phenylephrine | Concentration-dependent relaxation (Emax = 51.05 ± 4.09%) nih.gov | Endothelium-dependent (NO release) and endothelium-independent (K+ channel opening, Ca2+ influx blockade) nih.gov |
| Rat Superior Mesenteric Artery | KCl | Concentration-dependent relaxation (Emax = 41.65 ± 1.32%) nih.gov | Endothelium-independent (K+ channel opening, Ca2+ influx blockade) nih.gov |
| Aortic Rings from STZ-Diabetic Rats | Phenylephrine | Concentration-dependent relaxation at ≥ 10⁻⁵ M mui.ac.irnih.gov | Modulation of NO- and prostaglandin-dependent signaling mui.ac.irnih.gov |
Research using the invertebrate model organism Drosophila melanogaster has demonstrated that simvastatin can significantly increase lifespan. nih.govnih.govplos.org In one study, treatment with simvastatin led to a dose-responsive increase in the mean and maximum lifespan of the flies, with an optimal concentration extending lifespan by as much as 25%. nih.govplos.org
This effect on longevity appears to be linked to the pleiotropic effects of the drug rather than its canonical role in cholesterol metabolism, especially since insects lack several enzymes required for de novo cholesterol biosynthesis. researchgate.net The proposed mechanism involves the inhibition of the mevalonate (B85504) pathway, which leads to decreased protein prenylation. nih.gov Protein prenylation is a post-translational modification essential for the function of small GTPases like Ras. By reducing this process, simvastatin may modulate signaling pathways that influence aging and healthspan. nih.gov The lifespan-extending effects were also observed with the use of specific inhibitors of farnesyl and geranylgeranyl transferases, further supporting the role of decreased protein prenylation in this outcome. nih.gov In addition to extending lifespan, simvastatin treatment also improved cardiac function in aging flies, significantly reducing heart arrhythmias. nih.govnih.gov
Table 2: Effect of Simvastatin on the Lifespan of Drosophila melanogaster
| Simvastatin Concentration | Effect on Lifespan | Statistical Significance (P-value) |
|---|---|---|
| 24 µM | Significantly increased plos.org | P = 0.047 plos.org |
| 240 µM | Optimally increased lifespan by up to 25% nih.govplos.org | P < 0.0001 nih.govplos.org |
| 2.4 mM | Significantly increased plos.org | P = 0.017 plos.org |
| 12 mM | Significantly increased plos.org | P = 0.0004 plos.org |
Development of Novel Pharmaceutical Formulations Involving Simvastatin Ammonium Salt
Due to its low aqueous solubility and significant first-pass metabolism, which results in low oral bioavailability, there is considerable interest in developing novel formulations for simvastatin. mdpi.com Liposomal encapsulation is a promising strategy to overcome these limitations, enhance bioavailability, and improve drug delivery to target sites. nih.govresearchgate.net
Studies have successfully encapsulated simvastatin into liposomes using methods such as thin-film hydration. mdpi.com The characteristics of these liposomes, including particle size, surface charge (zeta potential), and encapsulation efficiency, are critical for their performance. For instance, one optimized formulation reported a high encapsulation efficiency of 95.6 ± 4.2% with a particle size of 190.3 ± 3.3 nm and a positive zeta potential of 16.56 ± 2.51 mV, indicating good stability. mdpi.com Research has also shown that the surface charge of the liposome (B1194612) is a critical factor for brain delivery in rodent models of ischemic stroke. nih.gov Neutral liposomes demonstrated higher plasma bioavailability and were better able to cross the blood-brain barrier and accumulate in the infarcted brain area compared to charged liposomes. nih.gov In such studies, simvastatin hydroxy acid ammonium salt has been used as an internal standard for the accurate quantification of the encapsulated drug in tissue homogenates. nih.gov
Ammonium salts play a crucial role in the development of advanced liposomal formulations, particularly through active or remote loading techniques. This method allows for highly efficient encapsulation of certain drugs. An active loading method utilizing an ammonium sulfate (B86663) gradient has been well-established for encapsulating chemotherapeutic agents like doxorubicin, achieving an encapsulation efficiency exceeding 90%. nih.gov
This methodology is now being applied to co-formulations that include simvastatin. For the preparation of liposomes co-encapsulating simvastatin and doxorubicin, the lipid film containing simvastatin is hydrated with an ammonium salt solution. nih.gov This process creates a transmembrane pH and ammonium ion gradient that drives the accumulation of the second drug (doxorubicin) into the aqueous core of the liposome. nih.gov The use of ammonium molybdate (B1676688) has also been reported as a negative staining agent for the morphological analysis of these liposomes using transmission electron microscopy (TEM). nih.gov This highlights the integral role of ammonium salts not only in the drug loading process but also in the analytical characterization of these novel drug delivery systems.
Simvastatin Ammonium Salt as a Research Tool in Drug Discovery and Development
Simvastatin ammonium salt, the hydrolyzed, active form of simvastatin, serves as a critical research tool in drug discovery and development. Its utility spans from fundamental investigations into cellular mechanisms to preclinical evaluations in various disease models. As a potent inhibitor of 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase, it is instrumental in studies concerning cholesterol biosynthesis. discofinechem.combiosynth.comscbt.com The water-soluble nature of the ammonium salt facilitates its use in a wide range of in vitro and in vivo experimental settings.
In preclinical research, simvastatin ammonium salt is frequently used to explore the pleiotropic effects of statins beyond their lipid-lowering capabilities. These investigations are crucial for identifying new therapeutic applications for simvastatin and understanding its broader pharmacological profile.
In Vitro Research Applications
In laboratory-based cellular studies, simvastatin ammonium salt is employed to dissect the molecular pathways affected by HMG-CoA reductase inhibition. Researchers utilize this compound to study its anti-inflammatory, antioxidant, and anti-proliferative properties in various cell types.
Key in vitro research findings include:
Anti-inflammatory Effects: In studies using human cultured monocytes, simvastatin demonstrated a dose-dependent inhibition of interleukin-6 (IL-6) and interleukin-8 (IL-8) production when the cells were stimulated with lipopolysaccharide (LPS). nih.gov This highlights its potential to modulate inflammatory responses.
Reduction of Oxidative Stress: In human cardiomyocytes, simvastatin acid ammonium was shown to reduce the production of reactive oxygen species (ROS) that were mediated by Indoxyl sulfate. medchemexpress.com
Modulation of Protein Expression: Research has demonstrated that simvastatin acid ammonium can alter the protein expression of OATP3A1 in both human cardiomyocytes and HEK293 cells that have been transfected with the OATP3A1 gene. medchemexpress.com
Inhibition of Myometrial Cell Contraction: In models relevant to preterm labor, simvastatin was found to significantly inhibit both basal and LPS-induced contraction of human myometrial cells. nih.gov
Antibacterial Properties: At high concentrations, simvastatin has been shown to have bactericidal properties against S. pneumoniae and M. catarrhalis. plos.orgnih.gov
Table 1: Selected In Vitro Studies Using Simvastatin Ammonium Salt
| Model System | Key Findings | Reference |
|---|---|---|
| Human Cultured Monocytes | Dose-dependent inhibition of IL-6 and IL-8 production. | nih.gov |
| Human Cardiomyocytes | Reduced production of reactive oxygen species (ROS). | medchemexpress.com |
| Human Myometrial Cells | Inhibited basal and LPS-induced cellular contraction. | nih.gov |
| S. pneumoniae and M. catarrhalis | Demonstrated bactericidal effects at a concentration of 15 µg/mL. | plos.orgnih.gov |
In Vivo Research Applications
In animal models, simvastatin is used to investigate its therapeutic potential across a range of diseases. These studies provide essential data on the compound's efficacy and mechanism of action in a whole-organism context.
Key in vivo research findings include:
Anti-inflammatory Effects in Chronic Kidney Disease Models: In a randomized, double-blind, placebo-controlled study with chronic kidney disease (CKD) patients, simvastatin treatment was associated with a significant decrease in C-reactive protein (CRP) and IL-6 levels over a six-month period. nih.gov
Prevention of Preterm Birth in a Mouse Model: In a mouse model where preterm birth was induced by LPS, treatment with simvastatin reduced the incidence of early delivery. nih.gov
Bioavailability Studies: The development of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allows for the quantification of simvastatin and its active hydroxy acid form in various tissues, which is crucial for pharmacokinetic and bioavailability studies. plos.org
Table 2: Selected In Vivo Studies Using Simvastatin
| Animal Model/Study Population | Key Findings | Reference |
|---|---|---|
| Chronic Kidney Disease Patients | Significant reduction in C-reactive protein and IL-6 levels. | nih.gov |
| LPS-induced Preterm Birth Mouse Model | Reduced incidence of early delivery. | nih.gov |
Simvastatin ammonium salt also serves as a critical reference standard in the development of analytical methods. nih.gov These methods are essential for the accurate quantification of simvastatin and its active metabolite in biological matrices such as plasma and muscle tissue, which is fundamental for both preclinical and clinical research. plos.orgnih.gov
Environmental Fate and Ecotoxicology
Environmental Persistence Assessment of Simvastatin (B1681759) Hydroxy Acid and Related Forms
The persistence of a chemical in the environment is a critical factor in determining its potential for long-term ecological impact. For simvastatin, the key transformation is its hydrolysis to simvastatin hydroxy acid. The stability of simvastatin's lactone ring is pH-dependent, with hydrolysis being significantly faster under alkaline conditions. In laboratory studies, simvastatin has been shown to be more susceptible to degradation under alkaline and neutral hydrolysis compared to acidic conditions. One study noted that the decay of simvastatin over 8 hours ranged from 27.9% to 57.3% in laboratory test systems. researchgate.net
While specific half-life data in environmental compartments like water and sediment are not extensively documented, the available information suggests that the potential for persistence of simvastatin cannot be entirely ruled out. fass.se The continuous introduction of pharmaceuticals into aquatic environments from wastewater treatment plant effluents means that even compounds that are not highly persistent can have a pseudo-persistent presence.
Ecotoxicological Impact on Aquatic and Sediment-Dwelling Organisms in Environmental Systems
The ecotoxicological profile of simvastatin and its active hydroxy acid form reveals that it can impact a range of aquatic organisms, even at environmentally relevant concentrations. researchgate.netnih.gov Chronic exposure to simvastatin has been shown to disrupt reproduction and development in crustaceans. nih.gov Furthermore, research indicates a high potential for simvastatin to bioaccumulate in organisms. researchgate.netfass.se
Studies have determined various toxicity endpoints for simvastatin across different trophic levels, providing insight into its potential ecological risk.
Toxicity to Aquatic Invertebrates
Aquatic invertebrates are a crucial component of freshwater ecosystems, and studies have highlighted their susceptibility to simvastatin.
| Species | Endpoint | Duration | Value |
| Daphnia magna (Water Flea) | NOEC (Reproduction) | 21 days | 0.002 mg/L |
| Gammarus locusta (Amphipod) | - | - | Effects on reproduction at environmentally relevant levels researchgate.net |
NOEC: No Observed Effect Concentration
Toxicity to Fish
Fish are important indicators of aquatic ecosystem health and have been the subject of several studies on simvastatin's effects.
| Species | Endpoint | Duration | Value |
| Pimephales promelas (Fathead Minnow) | NOEC (Growth) | 31 days | 0.008 mg/L |
| Danio rerio (Zebrafish) | - | 60 days | Behavioral alterations and oxidative stress at concentrations of 92.45 ng/L and higher. researchgate.net |
NOEC: No Observed Effect Concentration
Toxicity to Sediment-Dwelling Organisms
Sediments can act as a sink for many environmental contaminants, including pharmaceuticals. Therefore, understanding the impact on organisms that live in sediment is vital for a complete environmental risk assessment.
| Species | Endpoint | Duration | Value |
| Chironomus riparius (Midge) | NOEC (Growth) | 28 days | 4.4 mg/kg |
NOEC: No Observed Effect Concentration
The ecotoxicity data indicates that simvastatin can have sublethal effects on aquatic life at low microgram per liter concentrations. The chronic NOEC for the most sensitive species tested, the water flea Daphnia magna, was determined to be 0.002 mg/L based on reproductive endpoints. fass.se For the sediment-dwelling midge, Chironomus riparius, toxicity was observed at 4.4 mg/kg. fass.se These findings underscore the importance of continued monitoring and assessment of this widely used pharmaceutical's environmental impact.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding on Simvastatin (B1681759) Ammonium (B1175870) Salt
Simvastatin ammonium salt is the hydrophilic, open-ring hydroxy acid form of the lactone prodrug, simvastatin. It is the pharmacologically active metabolite that directly inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis nih.gov. The conversion of the inactive lactone to the active hydroxy acid occurs in the gut, plasma, and liver through enzymatic and chemical hydrolysis ekb.eg.
The synthesis of simvastatin ammonium salt is a critical step in several manufacturing processes for simvastatin. It is often formed from the hydrolysis of simvastatin or its precursors, followed by ammonification. For instance, simvastatin acid can be dissolved in a suitable organic solvent like ethanol (B145695) or chloroform, followed by the introduction of ammonia (B1221849) gas or ammonia water to precipitate the ammonium salt, often with high yields google.com. Biocatalytic processes have also been developed, where monacolin J is converted to simvastatin, which is then isolated as the ammonium salt gordon.edu.
The characterization of simvastatin ammonium salt is achieved through various analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for its separation and quantification nih.gov. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm its chemical structure nih.govmdpi.com.
Pharmacologically, simvastatin ammonium salt's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This leads to a reduction in cholesterol synthesis and an upregulation of LDL receptors in the liver, thereby lowering plasma cholesterol levels. Beyond its lipid-lowering effects, research has explored its pleiotropic effects, including potential anti-inflammatory and immune-modulatory properties nih.gov. Studies have also investigated its role in cellular processes such as promoting the differentiation of human dental pulp stem cells mdpi.com.
Emerging Research Areas and Unexplored Mechanistic Pathways
While the primary mechanism of simvastatin's active form is well-established, several emerging areas of research are focused on its broader biological effects and unexplored mechanistic pathways.
Recent studies have begun to elucidate the non-cholesterol-related, or pleiotropic, effects of statins. For simvastatin's active metabolite, this includes its impact on cellular signaling pathways. For example, research has shown that simvastatin can inhibit the production of key inflammatory cytokines and may influence the activation of small G proteins like RhoA, which are involved in various cellular functions nih.gov. The precise molecular interactions underlying these effects are still under investigation.
Another area of growing interest is the role of statins in modulating the immune system. The anti-inflammatory properties of simvastatin may have implications for a range of conditions beyond cardiovascular disease nih.gov. Further research is needed to understand the specific immunomodulatory mechanisms of simvastatin ammonium salt at the cellular and molecular levels.
The potential for statins to influence cellular differentiation is also an emerging field. Studies showing that simvastatin can promote the odontoblastic differentiation of human dental pulp stem cells suggest a role in tissue regeneration that is independent of its lipid-lowering effects mdpi.com. The signaling pathways and transcription factors involved in this process are not yet fully understood.
Furthermore, the impact of statins on neuroinflammation and their potential neuroprotective effects are being actively explored. Simvastatin has been shown to reduce the upregulation of inflammatory mediators in in vitro models of neurotoxicity, suggesting a potential therapeutic role in neurodegenerative diseases nih.gov. The exact mechanisms by which simvastatin's active form crosses the blood-brain barrier and exerts these effects warrant further investigation.
Recent research has also shed light on how statins, including simvastatin, can improve blood vessel health through epigenetic changes. Studies have shown that simvastatin can induce robust epigenetic modifications in chromatin structure, which in turn reduces the expression of genes associated with the endothelial-to-mesenchymal transition, a process that can lead to stiffer and less functional blood vessels stanford.edu. This is thought to occur through the inhibition of the YAP protein's entry into the nucleus stanford.edu.
Future Directions for Scholarly Inquiry into Simvastatin Ammonium Salt
Building on the current understanding and emerging research, several key directions for future scholarly inquiry into simvastatin ammonium salt can be identified.
A more in-depth investigation into the pleiotropic effects of simvastatin's active form is warranted. This includes elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory, immunomodulatory, and pro-differentiative effects. Such studies could open up new therapeutic applications for simvastatin beyond its current indications.
Further research is needed to explore the full potential of simvastatin in regenerative medicine. Investigating its effects on other types of stem cells and in different tissue regeneration models could lead to novel therapeutic strategies.
The neuroprotective effects of simvastatin also represent a promising area for future research. Studies focusing on its ability to modulate neuroinflammation and its impact on the progression of neurodegenerative diseases could provide new avenues for treatment.
Given the potential for drug-drug interactions, further investigation into the transport and metabolism of simvastatin hydroxy acid is crucial. A deeper understanding of its interactions with drug transporters like OATPs and metabolizing enzymes will help in predicting and managing potential adverse drug reactions.
Finally, the development of novel drug delivery systems for simvastatin that could enhance its bioavailability and target specific tissues is an area of ongoing interest. Such systems could potentially maximize its therapeutic benefits while minimizing systemic side effects ekb.eg.
Q & A
Q. What are the recommended methods for synthesizing Simvastatin ammonium salt in laboratory settings?
Simvastatin ammonium salt is typically synthesized via ester hydrolysis of simvastatin lactone followed by neutralization with ammonium hydroxide. Key steps include:
- Hydrolysis : React simvastatin lactone with a base (e.g., NaOH) under controlled pH (9–10) and temperature (40–50°C) to form the hydroxy acid intermediate .
- Neutralization : Add ammonium hydroxide to precipitate the ammonium salt, followed by purification via recrystallization using ethanol/water mixtures .
- Validation : Confirm purity using HPLC (C18 column, UV detection at 238 nm) and structural integrity via NMR (characteristic peaks at δ 5.3 ppm for hydroxyl groups and δ 0.8–1.2 ppm for methyl groups) .
Q. How should researchers determine the solubility profile of Simvastatin ammonium salt for experimental design?
Use a tiered approach:
- Preliminary testing : Conduct shake-flask experiments in water, ethanol, DMSO, and phosphate buffers (pH 4.0–7.4) at 25°C .
- Quantitative analysis : Measure saturated solubility via UV spectrophotometry (λmax = 238 nm) with calibration curves. For example, solubility in water is typically <0.1 mg/mL, while in DMSO, it exceeds 50 mg/mL .
- Documentation : Report solubility in mg/mL ± SD across three replicates, noting temperature and pH .
Q. What standardized protocols ensure consistent preparation of Simvastatin ammonium salt solutions for pharmacological assays?
Follow pharmacopeial guidelines (USP/EP):
- Stock solution : Dissolve 10 mg in 1 mL DMSO, then dilute with PBS to 100 µg/mL .
- Stability : Store at -20°C for ≤6 months; avoid freeze-thaw cycles .
- Validation : Verify concentration via HPLC against a certified reference standard (e.g., USP Simvastatin RS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological efficacy of Simvastatin ammonium salt across studies?
- Meta-analysis : Stratify data by experimental models (e.g., in vitro vs. in vivo) and dosage ranges. For example, IC50 values for HMG-CoA reductase inhibition vary between 0.2 nM (cell-free assays) and 1.5 nM (hepatocyte models) due to membrane permeability differences .
- Controlled variables : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and pretreatment conditions (e.g., serum starvation) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .
Q. What advanced techniques are critical for impurity profiling in Simvastatin ammonium salt batches?
- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate impurities like Simvastatin hydroxy acid (m/z 436.3) and lactone derivatives (m/z 418.3) .
- Quantitation : Calculate impurity levels relative to the main peak (≤0.15% per EP guidelines) .
- Root-cause analysis : Link impurities to synthesis conditions (e.g., incomplete hydrolysis or ammonium salt degradation) .
Q. What experimental strategies elucidate the metabolic pathways of Simvastatin ammonium salt in in vitro models?
- Isotopic tracing : Incubate hepatocytes with ¹⁴C-labeled Simvastatin ammonium salt and track metabolites via LC-MS/MS .
- Enzyme inhibition : Co-treat with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic routes .
- Data integration : Cross-reference metabolite profiles with databases like HMDB or PubChem to confirm structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
